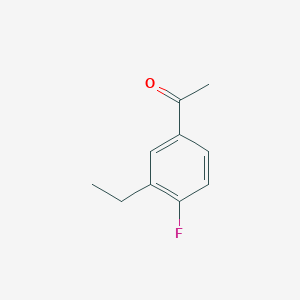
Ethanone, 1-(3-ethyl-4-fluorophenyl)-
概要
説明
Ethanone, 1-(3-ethyl-4-fluorophenyl)- is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and fluoro groups
準備方法
The synthesis of Ethanone, 1-(3-ethyl-4-fluorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial production methods may involve the optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Ethanone, 1-(3-ethyl-4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Ethanone, 1-(3-ethyl-4-fluorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the interactions of fluoro-substituted aromatic compounds with biological systems.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethanone, 1-(3-ethyl-4-fluorophenyl)- involves its interaction with molecular targets through various pathways. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Ethanone, 1-(3-ethyl-4-fluorophenyl)- can be compared with other similar compounds, such as:
1-(3-Ethyl-4-chloro-phenyl)-ethanone: This compound has a chloro group instead of a fluoro group, which affects its reactivity and applications.
1-(3-Ethyl-4-methyl-phenyl)-ethanone: The presence of a methyl group alters the compound’s steric and electronic properties, leading to different chemical behaviors.
1-(3-Ethyl-4-nitro-phenyl)-ethanone: The nitro group introduces additional reactivity, making this compound useful in different synthetic and research contexts.
The uniqueness of Ethanone, 1-(3-ethyl-4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
1-(3-ethyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-6H,3H2,1-2H3 |
InChIキー |
SUDNYIIMGQPMSS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C(=O)C)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8576273.png)
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propanoic acid](/img/structure/B8576274.png)

![(7-{[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy}-1H,2H,3H,4H-cyclopenta[b]indol-3-yl)acetic acid](/img/structure/B8576294.png)

![(3R)-N-(4-bromophenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B8576298.png)



![1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol](/img/structure/B8576325.png)

![Ethyl 2-{[(chlorocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B8576357.png)
